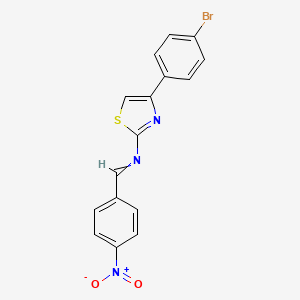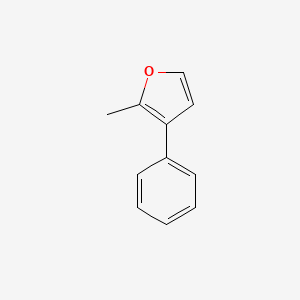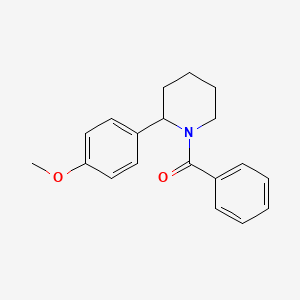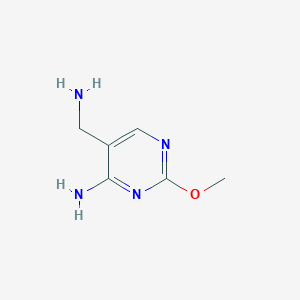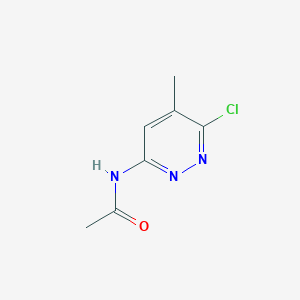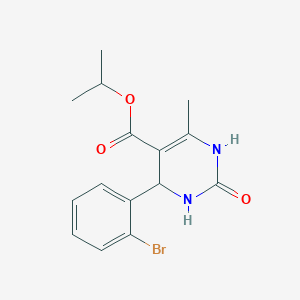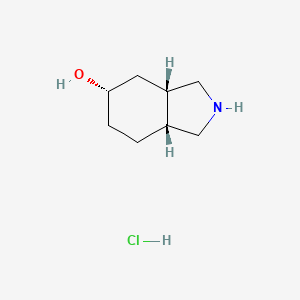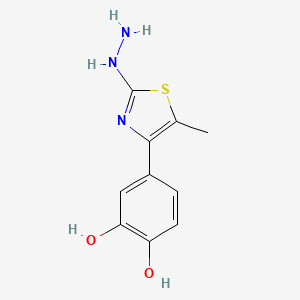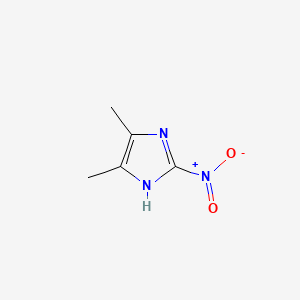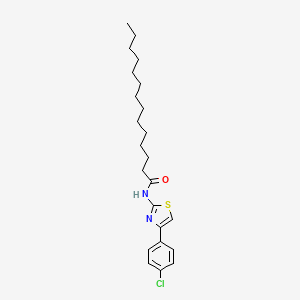
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring, which is further connected to a tetradecanamide chain. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
The synthesis of N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Tetradecanamide Chain: The final step involves the acylation of the thiazole derivative with tetradecanoyl chloride in the presence of a base such as triethylamine.
Analyse Des Réactions Chimiques
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Applications De Recherche Scientifique
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound can be used in the development of agrochemicals and biocides.
Mécanisme D'action
The mechanism of action of N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating the activity of transcription factors such as NF-κB.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparaison Avec Des Composés Similaires
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide can be compared with other thiazole derivatives:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar antimicrobial and anticancer properties but differs in the presence of a bromine atom instead of chlorine.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: This derivative is used for its analgesic and anti-inflammatory properties.
2-(4-Chlorophenoxy)-N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)acetamide: This compound is known for its antifungal activity.
Propriétés
Formule moléculaire |
C23H33ClN2OS |
|---|---|
Poids moléculaire |
421.0 g/mol |
Nom IUPAC |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]tetradecanamide |
InChI |
InChI=1S/C23H33ClN2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)26-23-25-21(18-28-23)19-14-16-20(24)17-15-19/h14-18H,2-13H2,1H3,(H,25,26,27) |
Clé InChI |
JHUUKIFPNQYKRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)

![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
